molecular formula C12H15BrINOS B14452774 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 76226-63-6

4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide

Cat. No.: B14452774
CAS No.: 76226-63-6
M. Wt: 428.13 g/mol
InChI Key: VRXKHTYQUPZFCW-UHFFFAOYSA-M
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Description

4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a bromophenyl and a methylsulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-bromobenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as refluxing, purification through recrystallization, and drying to obtain the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl-substituted morpholine derivatives.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
  • 4-[(4-Fluorophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
  • 4-[(4-Methylphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide

Uniqueness

4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This makes it a valuable compound for studying halogen-specific effects in chemical and biological systems.

Properties

CAS No.

76226-63-6

Molecular Formula

C12H15BrINOS

Molecular Weight

428.13 g/mol

IUPAC Name

4-[(4-bromophenyl)-methylsulfanylmethylidene]morpholin-4-ium;iodide

InChI

InChI=1S/C12H15BrNOS.HI/c1-16-12(14-6-8-15-9-7-14)10-2-4-11(13)5-3-10;/h2-5H,6-9H2,1H3;1H/q+1;/p-1

InChI Key

VRXKHTYQUPZFCW-UHFFFAOYSA-M

Canonical SMILES

CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)Br.[I-]

Origin of Product

United States

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